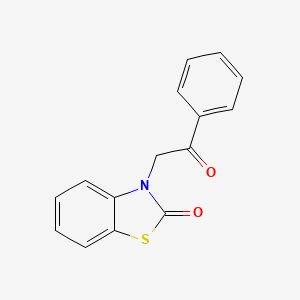

3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one

Description

Significance of Heterocyclic Compounds in Advanced Chemical Systems

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the architecture of many biologically active molecules. ijpbs.comacs.orgijprajournal.comjchemrev.com Their prevalence in nature is exemplified by their presence in vitamins, alkaloids, and nucleic acids. In medicinal chemistry, heterocyclic moieties are often considered "privileged structures" due to their ability to interact with a wide array of biological targets with high affinity and specificity. jchemrev.com The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen introduces dipoles, hydrogen bonding capabilities, and specific conformational preferences that are crucial for molecular recognition processes. jchemrev.com Beyond the realm of life sciences, heterocyclic compounds are integral to the development of functional materials, including organic light-emitting diodes (OLEDs), sensors, and catalysts. ekb.eg

The 1,3-Benzothiazol-2(3H)-one Nucleus: Structural Prowess and Synthetic Utility

The 1,3-benzothiazol-2(3H)-one core is a bicyclic aromatic system where a benzene (B151609) ring is fused to a thiazolidin-2-one ring. This scaffold possesses a planar and rigid structure, which can be advantageous in drug design for reducing conformational flexibility and thus increasing binding affinity to target proteins. The presence of the lactam function (a cyclic amide) and the thioether linkage imparts distinct electronic properties and potential for various chemical modifications.

The synthesis of the 1,3-benzothiazol-2(3H)-one nucleus can be achieved through several routes, a common method being the reaction of 2-aminothiophenol (B119425) with phosgene (B1210022) or its equivalents. pleiades.online Once formed, the nitrogen atom of the lactam can be readily functionalized through N-alkylation or N-acylation reactions, allowing for the introduction of a wide variety of substituents. pleiades.online This synthetic accessibility makes the benzothiazolone scaffold an attractive starting point for the generation of diverse chemical libraries for biological screening.

Contextualizing 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one within Benzothiazolone Chemistry

3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one is a derivative where a phenacyl group is attached to the nitrogen atom of the benzothiazolone ring. This substitution introduces several key features: a keto group, which can act as a hydrogen bond acceptor, and a phenyl ring, which can engage in various non-covalent interactions such as π-π stacking and hydrophobic interactions. The synthesis of this specific compound would typically proceed via the N-alkylation of 1,3-benzothiazol-2(3H)-one with a phenacyl halide, such as phenacyl bromide, in the presence of a base.

The introduction of the 2-oxo-2-phenylethyl moiety is significant as this substructure is found in various biologically active molecules. The combination of the rigid benzothiazolone scaffold with the pharmacophoric features of the phenacyl group presents a compelling case for the investigation of its chemical and biological properties.

Current Research Trajectories and Academic Gaps Pertaining to 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one

A comprehensive review of the scientific literature reveals that while the broader class of benzothiazole (B30560) and benzothiazolone derivatives has been extensively studied for a wide range of applications including antimicrobial, nih.govijres.orgjocpr.com antiviral, mdpi.comnih.govresearchgate.net anticancer, mdpi.comnih.govnih.gov and anti-inflammatory activities, nih.gov there is a notable scarcity of research specifically focused on 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one. This represents a significant academic gap.

Current research on benzothiazolones is often directed towards the synthesis of novel derivatives and their evaluation against various biological targets. tandfonline.commdpi.com Computational studies, such as molecular docking, are also frequently employed to predict the binding modes and potential efficacy of these compounds. ijpbs.comacs.orgijprajournal.combiointerfaceresearch.comresearchgate.net The lack of dedicated studies on 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one means that its specific biological activities, physicochemical properties, and potential therapeutic applications remain largely unexplored. This gap in knowledge presents a clear opportunity for future research to synthesize, characterize, and biologically evaluate this compound, thereby expanding the understanding and potential applications of the benzothiazolone chemical space.

Detailed Research Findings

Due to the limited specific research on 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, the following data tables are constructed based on general knowledge of the benzothiazolone scaffold and the expected influence of the N-phenacyl substituent. These values should be considered as predictive and await experimental verification.

Table 1: Physicochemical Properties of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO₂S |

| Molecular Weight | 269.32 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| LogP | ~2.5 - 3.5 (Predicted) |

Table 2: Spectroscopic Data for 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one

| Spectroscopy | Predicted Data |

|---|---|

| ¹H NMR | δ (ppm) ~8.0-7.2 (m, 9H, Ar-H), ~5.4 (s, 2H, N-CH₂) |

| ¹³C NMR | δ (ppm) ~195 (C=O, ketone), ~168 (C=O, lactam), ~140-120 (Ar-C), ~50 (N-CH₂) |

| IR (cm⁻¹) | ~1700-1680 (C=O, ketone), ~1680-1660 (C=O, lactam), ~1600-1450 (C=C, aromatic) |

| Mass Spectrometry | m/z [M+H]⁺ = 270.05 |

Established Synthetic Pathways for the Benzothiazolone Core

The construction of the 1,3-benzothiazol-2(3H)-one scaffold is a well-documented area of heterocyclic chemistry. The primary approaches involve the formation of the thiazole ring fused to a benzene ring, which can be achieved through various cyclization strategies.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of benzothiazole derivatives. These methods typically involve the reaction of 2-aminothiophenol with a variety of carbonyl compounds or their equivalents. researchgate.netnih.gov The reaction proceeds by forming intermediate Schiff bases or thioamides, which then undergo intramolecular cyclization to yield the benzothiazole ring. mdpi.comresearchgate.net

Common reagents that react with 2-aminothiophenol to form the benzothiazolone core include:

Phosgene or its equivalents: This is a direct method to introduce the carbonyl group of the lactam ring.

Chloroformates and Urea: These reagents also serve as sources for the carbonyl carbon. researchgate.net

Carbon Dioxide (CO2): In the presence of suitable catalysts, CO2 can be utilized as a green and sustainable C1 source for the carbonyl group. mdpi.combohrium.com

Carboxylic Acids and Derivatives: Condensation with carboxylic acids, esters, or acyl chlorides, often catalyzed by acids like polyphosphoric acid, is a versatile method. nih.gov

The general mechanism involves the initial formation of an amide or a related intermediate between the amino group of 2-aminothiophenol and the carbonyl source, followed by an intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon, leading to ring closure and formation of the benzothiazolone.

Ring-Closing Strategies

Ring-closing or intramolecular cyclization strategies start with a precursor that already contains the necessary atoms for the heterocyclic ring in an open-chain form. These methods are pivotal for constructing the benzothiazole framework and often involve the formation of a key carbon-sulfur or nitrogen-sulfur bond in the final step. indexcopernicus.commedicaljournalshouse.com

One prominent strategy involves the intramolecular cyclization of N-(2-halophenyl)thioamides or related compounds. nih.gov In this approach, a base promotes the cyclization by facilitating the nucleophilic attack of the sulfur atom on the aryl carbon bearing a halogen, displacing the halide and forming the thiazole ring. nih.gov Copper- and palladium-catalyzed intramolecular C-S bond formation are also effective methods for achieving this transformation. indexcopernicus.comjsynthchem.com

Another pathway involves the reductive carbonylation of substituted nitrobenzenes using sulfur and carbon monoxide. researchgate.net Additionally, the acylation of 2-aminobenzenethiol with reagents like methyl chloroformate can produce an intermediate which, upon heating with zinc dust in acetic acid, cyclizes to form 1,3-benzothiazol-2(3H)-one. researchgate.netpleiades.online

Green Chemistry Principles in Benzothiazolone Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of benzothiazolones has benefited from the application of green chemistry principles, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. bohrium.com

Key green approaches include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, glycerol, or ionic liquids. mdpi.comresearchgate.net

Catalysis: Employing reusable or non-toxic catalysts, such as SnP2O7 or baker's yeast, to promote reactions under milder conditions. mdpi.comindexcopernicus.com The use of metal-free conditions or highly efficient and recyclable metal catalysts is also a significant advancement. mdpi.compublish.csiro.au

Alternative Energy Sources: Microwave irradiation has been shown to significantly shorten reaction times and improve yields in the synthesis of benzothiazolone derivatives. thieme-connect.com Solvent-free reaction conditions, sometimes assisted by grinding or ball-milling, represent another eco-friendly alternative. researchgate.net

Sustainable Reagents: Utilizing carbon dioxide (CO2) as a renewable C1 feedstock for the carbonyl group is a notable example of a greener synthetic route. bohrium.comresearchgate.net

Targeted Synthesis of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one

The synthesis of the title compound is achieved by the N-alkylation of the pre-formed 1,3-benzothiazol-2(3H)-one core. This reaction introduces the 2-oxo-2-phenylethyl group onto the nitrogen atom of the heterocyclic ring.

Precursor Selection and Rational Design

The logical precursors for this synthesis are:

1,3-benzothiazol-2(3H)-one: This molecule serves as the nucleophile. The nitrogen atom within the lactam ring possesses a lone pair of electrons and an acidic proton. Upon deprotonation, it becomes a potent nucleophile.

2-halo-1-phenylethan-1-one (phenacyl halide): Typically, 2-bromoacetophenone (B140003) or 2-chloroacetophenone is used. This molecule is the electrophile, with the carbon atom adjacent to the halogen being susceptible to nucleophilic attack.

The rational design of the synthesis is based on a standard nucleophilic substitution (SN2) reaction. The deprotonated nitrogen of the benzothiazolone attacks the electrophilic α-carbon of the phenacyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. This strategy is a common and effective method for N-alkylation of lactams and related heterocyclic systems. nih.gov

Reaction Conditions Optimization and Mechanistic Considerations

The N-alkylation of 1,3-benzothiazol-2(3H)-one requires specific conditions to proceed efficiently. The reaction of 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone in the presence of triethylamine (Et3N) is a known method for cyclization, indicating the reactivity of the phenacyl halide. The alkylation of the endocyclic nitrogen atom is the preferred pathway in such systems. nih.govresearchgate.net

Reaction Conditions:

Base: A base is required to deprotonate the N-H of the benzothiazolone, enhancing its nucleophilicity. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), or organic bases like triethylamine (Et3N).

Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction. Suitable solvents include dimethylformamide (DMF), acetonitrile (MeCN), or acetone.

Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Mechanism: The reaction proceeds via a two-step mechanism:

Deprotonation: The base removes the acidic proton from the nitrogen atom of 1,3-benzothiazol-2(3H)-one, generating a resonance-stabilized benzothiazolonate anion.

Nucleophilic Attack: The anionic nitrogen atom acts as a nucleophile and attacks the electrophilic methylene (B1212753) carbon of the 2-halo-1-phenylethan-1-one. This occurs in a concerted fashion, where the C-N bond is formed as the carbon-halogen bond is broken, leading to the final product, 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, and a halide salt byproduct.

Structure

3D Structure

Properties

IUPAC Name |

3-phenacyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-13(11-6-2-1-3-7-11)10-16-12-8-4-5-9-14(12)19-15(16)18/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFRMGDBMQWNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398989 | |

| Record name | 3-(2-Oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4614-21-5 | |

| Record name | 3-(2-Oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 2 Oxo 2 Phenylethyl 1,3 Benzothiazol 2 3h One

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, a combination of high-resolution mass spectrometry and tandem mass spectrometry would provide definitive structural confirmation.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. For 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, with a molecular formula of C₁₅H₁₁NO₂S, the expected exact mass can be calculated.

Table 1: Predicted HRMS Data for 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

| C₁₅H₁₁NO₂S | [M+H]⁺ | 270.0583 |

| C₁₅H₁₁NO₂S | [M+Na]⁺ | 292.0403 |

An experimental HRMS measurement yielding a mass that corresponds to these calculated values within a narrow tolerance (typically < 5 ppm) would serve as strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (such as the molecular ion [M+H]⁺) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. Based on the structure of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, several key fragmentation pathways can be predicted. The primary sites for fragmentation would likely be the bond between the benzothiazolone nitrogen and the methylene (B1212753) group of the phenacyl side chain, as well as fragmentation within the phenacyl moiety itself.

Table 2: Predicted MS/MS Fragmentation Pattern for the [M+H]⁺ Ion of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 270.0583 | 150.0114 | C₈H₆O | Benzothiazol-2(3H)-one |

| 270.0583 | 105.0335 | C₈H₄NO₂S | Benzoyl cation (Ph-C≡O⁺) |

| 105.0335 | 77.0386 | CO | Phenyl cation (C₆H₅⁺) |

The fragmentation would likely be initiated by the cleavage of the N-CH₂ bond, leading to the formation of the stable benzoyl cation at m/z 105. This ion is a common fragment in molecules containing a phenacyl group. The subsequent loss of carbon monoxide (CO) from the benzoyl cation would produce the phenyl cation at m/z 77. Another significant fragmentation pathway could involve the formation of a radical cation of the benzothiazol-2(3H)-one moiety.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, the crystal structure of a closely related isomer, 2-(2-oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, offers valuable insights into the likely solid-state conformation.

A single-crystal X-ray diffraction study would reveal the precise molecular geometry of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one. Based on the analysis of its structural analog, it is expected that the benzothiazole (B30560) ring system would be essentially planar. The key structural parameters to be determined would include the bond lengths and angles of the heterocyclic ring and the phenacyl side chain, as well as the dihedral angle between the benzothiazole and phenyl rings.

Table 3: Predicted Crystallographic Parameters for 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one (based on a structural analog)

| Parameter | Predicted Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Benzothiazole Ring | Essentially planar |

| Dihedral Angle (Benzothiazole vs. Phenyl) | Significant twist expected (~50-70°) |

The conformation of the molecule in the solid state is dictated by a combination of intramolecular steric effects and intermolecular packing forces. The dihedral angle between the planar benzothiazole ring system and the phenyl ring of the phenacyl group is a key conformational feature. In the case of the structural analog, this angle is approximately 54°. A similar non-coplanar arrangement is expected for 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one to minimize steric hindrance.

Computational and Theoretical Investigations of 3 2 Oxo 2 Phenylethyl 1,3 Benzothiazol 2 3h One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to determine its optimized geometry and ground state properties. These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one obtained from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O (keto) | 1.23 |

| C=O (thiazole) | 1.21 | |

| C-N | 1.38 | |

| C-S | 1.78 | |

| Bond Angle (°) | N-C-S | 110.5 |

| C-N-C | 125.8 | |

| Dihedral Angle (°) | C-C-N-C | 85.3 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar structures.

Molecular Orbital Analysis (HOMO-LUMO Gaps, NBO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be easily excited. For 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, the HOMO is typically localized on the electron-rich benzothiazole (B30560) moiety, while the LUMO is often distributed over the phenacyl group.

Natural Bond Orbital (NBO) analysis provides further details about the charge distribution, hybridization, and intramolecular interactions. It helps in understanding the delocalization of electron density between occupied and unoccupied orbitals, which signifies the intramolecular charge transfer and contributes to the stability of the molecule.

Table 2: Calculated Molecular Orbital Energies and Related Parameters for 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Ionization Potential | 6.54 |

| Electron Affinity | 1.89 |

Note: The values in this table are illustrative and based on typical computational results for molecules of this class.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. In the case of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, regions of negative potential (typically colored in shades of red) are located around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are generally found around the hydrogen atoms, marking them as sites for nucleophilic attack. This visualization is instrumental in understanding intermolecular interactions and chemical reactivity.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, arising from the rotation around its single bonds, is explored through conformational analysis. This analysis helps in identifying the most stable conformations and the energy barriers between them.

Rotational Barriers and Energetic Minima

The potential energy surface (PES) of the molecule is scanned by systematically rotating the dihedral angles of the flexible bonds, particularly the bond connecting the benzothiazole nitrogen to the methylene (B1212753) group and the bond between the methylene and carbonyl groups. These scans reveal the energetic minima, which correspond to the most stable conformers, and the transition states, which represent the energy barriers to rotation. The identification of these stable conformations is crucial as they are the most likely to be populated at room temperature and thus govern the molecule's observed properties.

Influence of Substituents on Preferred Conformations

The conformational landscape of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one can be significantly influenced by the presence of substituents on either the phenyl ring or the benzothiazole nucleus. Electron-donating or electron-withdrawing groups can alter the electronic distribution and steric hindrance, thereby affecting the rotational barriers and the relative energies of the conformers. For instance, a bulky substituent in the ortho position of the phenyl ring would likely increase the rotational barrier and favor a more twisted conformation to minimize steric repulsion. Computational studies on substituted derivatives can provide a systematic understanding of these effects, which is valuable for designing molecules with specific conformational and electronic properties.

Reaction Mechanism Predictions and Kinetic Studies

Theoretical chemistry provides powerful tools to predict the pathways of chemical reactions and to estimate their kinetic parameters. For a molecule like 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, these methods could be used to understand its formation, degradation, or its interaction with other molecules.

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate.

For a hypothetical reaction involving 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, computational chemists would use methods like Density Functional Theory (DFT) to locate the transition state geometry. This process involves sophisticated algorithms that search the potential energy surface for a first-order saddle point. Once a candidate structure is found, a frequency calculation is performed. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

The table below illustrates the kind of data that would be generated from a transition state calculation for a hypothetical reaction, such as a nucleophilic attack on the carbonyl carbon of the phenylethyl group.

Table 1: Hypothetical Transition State Parameters

| Parameter | Value | Description |

|---|---|---|

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |

| Activation Energy (ΔE‡) | 25 kcal/mol | The energy barrier for the reaction to occur. |

| Key Bond Distance | 2.1 Å | The distance between the nucleophile and the carbonyl carbon. |

Theoretical Reaction Pathway Elucidation

Once the transition state has been characterized, the entire reaction pathway can be mapped out. This is achieved through Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the reactants and products. This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction.

The elucidation of the reaction pathway would allow for the identification of any intermediates, which are stable species that exist in valleys along the reaction coordinate. The relative energies of reactants, transition states, intermediates, and products provide a comprehensive energy profile for the reaction, which is crucial for understanding its feasibility and kinetics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, MD simulations could provide insights into its behavior in different environments and its interactions with biological targets.

Solvent Effects on Molecular Behavior

The solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between the solute (3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one) and a large number of solvent molecules.

By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe how the solvent molecules arrange themselves around the solute and how this affects its conformational flexibility. Key properties that can be analyzed include:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute.

Hydrogen Bonding Analysis: This can quantify the number and lifetime of hydrogen bonds between the solute and protic solvents.

Solvation Free Energy: This thermodynamic quantity represents the energy change associated with transferring the molecule from a vacuum to the solvent.

The following table provides an example of the type of data that could be obtained from an MD simulation in a water solvent.

Table 2: Hypothetical Solvent Interaction Data

| Property | Value | Interpretation |

|---|---|---|

| RDF Peak for Water O around Carbonyl C | 3.2 Å | Indicates the most probable distance for the first solvation shell. |

| Average Number of Water H-bonds | 1.5 | Quantifies the hydrogen bonding capacity of the molecule. |

Ligand-Target Interaction Dynamics (In Silico)

Given that many benzothiazole derivatives exhibit biological activity, MD simulations are invaluable for studying the interaction of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one with a potential protein target. These simulations typically start with a docked pose of the ligand in the protein's binding site, obtained from molecular docking studies.

The MD simulation then allows the ligand-protein complex to move and evolve over time, providing a dynamic picture of the binding process. This can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand from its initial position, one can assess the stability of the binding pose.

Key Intermolecular Interactions: The simulation can identify which amino acid residues are most important for binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).

Binding Free Energy Calculations: More advanced techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to estimate the binding free energy, which is a measure of the binding affinity.

An example of the output from such a simulation is presented in the table below.

Table 3: Hypothetical Ligand-Target Interaction Data

| Parameter | Result | Significance |

|---|---|---|

| Average Ligand RMSD | 1.8 Å | Indicates a stable binding mode within the protein's active site. |

| Key H-bond Residues | Asp129, Gln72 | Identifies the specific amino acids crucial for anchoring the ligand. |

Mechanistic Studies of Biological Activities and Target Interactions of 3 2 Oxo 2 Phenylethyl 1,3 Benzothiazol 2 3h One

In Vitro Biochemical Assays for Enzyme Inhibition/Activation

Based on a thorough search of published scientific studies, no specific data from in vitro biochemical assays detailing the enzyme inhibition or activation profile of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one is currently available.

Quantitative Structure-Activity Relationship (QSAR) Derivations

No published research articles presenting Quantitative Structure-Activity Relationship (QSAR) models or derivations specifically for 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one or a series of its direct analogs were identified.

Allosteric Modulation Studies

There is no available data in the scientific literature regarding allosteric modulation studies conducted on 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one to determine its potential effects on the allosteric sites of any biological targets.

Receptor Binding and Ligand-Target Interactions (In Silico and In Vitro)

Investigations into the receptor binding and specific ligand-target interactions for 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one are not documented in the accessible scientific literature.

Molecular Docking Simulations to Predict Binding Modes

A review of scientific databases and literature did not yield any studies that have performed and published molecular docking simulations to predict the binding modes of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one with any specific protein or receptor target.

Affinity and Selectivity Profiling through Competitive Binding Assays

There are no publicly available research findings from competitive binding assays that profile the binding affinity or selectivity of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one for any biological targets.

Biophysical Techniques for Characterizing Binding (e.g., ITC, SPR)

No studies utilizing biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding thermodynamics or kinetics of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one with any biological target have been published in the peer-reviewed scientific literature.

Cellular Pathway Modulation in Model Systems (Excluding Clinical Relevance)

Cell-Based Assays for Signaling Pathway Perturbation (e.g., Reporter Gene Assays)

No published studies were identified that utilize cell-based assays, such as reporter gene assays, to investigate the perturbation of specific signaling pathways by 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one.

Studies on Cellular Uptake and Subcellular Localization

There is no available research detailing the cellular uptake mechanisms or the subcellular localization of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one in any model systems.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Positional Scanning and Substituent Effects on Biological Activity

No literature is available that describes positional scanning or systematically evaluates the effects of substituents on the phenylethyl or benzothiazole (B30560) moieties of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one to determine its structure-activity relationships.

Pharmacophore Modeling and Ligand-Based Design

There are no published pharmacophore models derived from or including 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, nor are there any ligand-based design studies focused on this specific compound.

Advanced Research Applications and Future Directions for 3 2 Oxo 2 Phenylethyl 1,3 Benzothiazol 2 3h One

Development as Molecular Probes for Biological Systems

The intrinsic properties of the 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one structure make it an attractive candidate for the design of molecular probes. The benzothiazole (B30560) moiety is known to exhibit interesting photophysical characteristics, which can be modulated by the substitution at the 3-position.

Fluorescent Labeling and Imaging Applications

Derivatives of benzothiazole are widely recognized for their fluorescent properties, making them valuable in the development of probes for biological imaging. nih.govmdpi.com The core structure of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one possesses the foundational elements for fluorescence, and modifications to the phenyl ring of the phenacyl group could be explored to tune its emission properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in fluorescence wavelength and intensity. researchgate.net

While specific studies on the fluorescent properties of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one are not extensively documented, the broader class of benzothiazole derivatives has been successfully employed in the design of fluorescent probes for various biological targets and analytes, including reactive oxygen species and metal ions. nih.govresearchgate.net The development of analogs of this compound could lead to novel probes with tailored specificities for cellular components or processes.

Table 1: Potential Modifications for Tuning Fluorescent Properties

| Modification Site | Substituent Type | Potential Effect on Fluorescence |

| Phenyl ring of phenacyl group | Electron-donating groups (-OH, -OCH3, -NH2) | Bathochromic (red) shift, potential increase in quantum yield |

| Phenyl ring of phenacyl group | Electron-withdrawing groups (-NO2, -CN, -CF3) | Hypsochromic (blue) shift, potential quenching of fluorescence |

| Benzothiazole ring | Halogenation | Altered photostability and emission lifetime |

Affinity-Based Probes for Target Identification

While direct applications of this compound as an affinity probe are yet to be fully explored, related benzothiazole structures have been investigated for their interactions with various biological targets. smolecule.com The synthesis of derivatives with photo-activatable groups or other reactive functionalities could enable its use in chemical proteomics to identify novel protein-ligand interactions.

Potential in Material Science and Advanced Functional Materials (Non-Biological)

Beyond its biological applications, the unique electronic and photophysical properties of the benzothiazole core suggest that 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one could be a valuable component in the development of advanced functional materials.

Photophysical Properties and Optoelectronic Applications

Benzothiazole derivatives are known to possess interesting photophysical properties that are relevant for optoelectronic applications. nih.gov The conjugated π-system of the benzothiazole ring, in conjunction with the phenacyl substituent, can facilitate charge transport and light emission. Theoretical studies on related benzothiadiazole derivatives have shown that their electronic properties can be tuned for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.gov

Table 2: Predicted Photophysical Properties and Potential Applications

| Property | Predicted Characteristic | Potential Application |

| Absorption | UV-Vis region | Organic photovoltaics (as a component of donor-acceptor systems) |

| Emission | Potential for fluorescence in the visible spectrum | Organic Light-Emitting Diodes (OLEDs) |

| Charge Transport | Potential for electron mobility | n-type semiconductor in Organic Field-Effect Transistors (OFETs) |

Polymer Chemistry Integration

The structure of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one offers possibilities for integration into polymer chains, either as a pendant group or as part of the polymer backbone. polychemistry.comtu-dresden.de The introduction of a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the phenyl ring of the phenacyl group would allow for its incorporation into polymers. The resulting materials could exhibit novel optical or electronic properties derived from the benzothiazole unit. For instance, polymers containing this moiety could be investigated for applications as scintillators, optical sensors, or components in organic electronics. ekb.eg

Interdisciplinary Research Avenues

The multifaceted nature of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one opens up several avenues for interdisciplinary research. The convergence of synthetic chemistry, chemical biology, and materials science will be crucial in unlocking the full potential of this compound.

Future research could focus on:

Combinatorial synthesis: Creating libraries of derivatives with diverse substitutions on both the benzothiazole and phenyl rings to screen for enhanced biological activity or material properties. jyoungpharm.orgorientjchem.org

Computational modeling: Employing theoretical calculations to predict the photophysical and electronic properties of novel derivatives to guide synthetic efforts. nih.gov

Bioconjugation: Developing methods to attach this molecule to biomolecules such as proteins or nucleic acids to create novel imaging agents or therapeutic conjugates. mdpi.com

Nanomaterial integration: Incorporating the compound into nanoparticles or other nanostructures to develop advanced drug delivery systems or sensors.

Combination with Nanotechnology for Controlled Delivery

The therapeutic efficacy of many promising compounds is often hindered by poor solubility, limited bioavailability, and off-target toxicity. Nanotechnology offers a powerful platform to overcome these challenges. For 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, nano-encapsulation could revolutionize its delivery, enhancing its therapeutic potential.

Recent studies have demonstrated the successful formulation of benzothiazole derivatives into nanoparticles. For instance, novel chitosan-based polymers incorporating benzothiazole substituents have been synthesized and formulated into nanoparticles, which showed potent antibacterial activity and low toxicity. nih.govnih.gov Another approach involved loading palladium nanoparticles onto a benzothiazole-linked covalent organic framework, creating an efficient photocatalyst. rsc.org

These precedents suggest a strong potential for developing nano-formulations of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one. Encapsulation within biodegradable polymeric nanoparticles, liposomes, or solid lipid nanoparticles could improve its aqueous solubility, protect it from premature degradation, and facilitate controlled release. Furthermore, surface modification of these nanocarriers with specific targeting ligands (e.g., antibodies or peptides) could direct the compound to specific tissues or cells, such as tumors, minimizing systemic exposure and associated side effects.

| Nanocarrier Type | Potential Advantages | Key Research Objective |

|---|---|---|

| Polymeric Nanoparticles (e.g., PLGA, Chitosan) | Biodegradable, sustained release, well-established formulation techniques. nih.govnih.gov | Optimize drug loading and release kinetics. |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, ability to modify surface for targeting. | Enhance cellular uptake and endosomal escape. |

| Solid Lipid Nanoparticles (SLNs) | High stability, controlled release, avoids organic solvents in production. | Improve oral bioavailability. |

| Covalent Organic Frameworks (COFs) | High porosity, tunable structure, potential for combination therapy (e.g., with metals). rsc.org | Develop stimuli-responsive release systems. |

Chemoinformatics and Big Data Analysis in Compound Discovery

Chemoinformatics and big data have become indispensable tools in modern drug discovery, enabling the rapid screening of vast chemical spaces and the prediction of compound properties. crimsonpublishers.com Applying these computational approaches to 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one can accelerate the discovery of new, more potent, and selective derivatives.

A typical chemoinformatic workflow would begin with the creation of a virtual library of analogues by modifying the core structure of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one. This can be followed by high-throughput virtual screening against known biological targets. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity. researchgate.netallsubjectjournal.com Such models, built upon experimental data from a series of benzothiazole derivatives, can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net

Furthermore, big data analysis of large-scale chemical and biological databases (e.g., ChEMBL, PubChem) can uncover novel structure-activity relationships, predict potential off-target interactions, and identify new therapeutic indications for this class of compounds. Computational platforms like TeachOpenCADD provide templates and open-source tools that can facilitate such research, making it more accessible. researchgate.net ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical application, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing late-stage attrition in the drug development pipeline. tandfonline.com

Unexplored Research Frontiers and Hypothesis Generation

Beyond optimizing its known properties, significant opportunities lie in exploring novel applications and uncovering new mechanisms of action for 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one.

Novel Reaction Pathways and Synthetic Methodologies

While classical methods for synthesizing benzothiazoles are well-established, modern synthetic chemistry offers more efficient, sustainable, and versatile alternatives. The application of green chemistry principles and advanced techniques like microwave-assisted synthesis could significantly improve the production of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one and its derivatives.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the synthesis of various benzothiazole derivatives, including 1,3-benzothiazol-2(3H)-ones. nih.govmdpi.comias.ac.in This high-speed method could be adapted for the N-alkylation of 1,3-benzothiazol-2(3H)-one with 2-bromoacetophenone (B140003) to yield the target compound, potentially offering higher throughput for library synthesis.

Green chemistry approaches, such as using water as a solvent, employing biocatalysts, or conducting reactions under solvent-free conditions, are also highly relevant. rsc.orgorgchemres.orgscribd.com For instance, the cyclization of 2-aminothiophenols has been achieved using environmentally benign catalysts in aqueous media, providing a cleaner route to the benzothiazole core. rsc.org Exploring these pathways could lead to a more sustainable and cost-effective manufacturing process.

| Methodology | Key Features | Potential Application |

|---|---|---|

| Conventional Heating | Well-established, requires longer reaction times and often uses high-boiling point organic solvents. | Baseline for comparison. |

| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, improved yields, potential for solvent-free reactions. nih.govmdpi.com | High-throughput synthesis of derivative libraries. |

| Green Synthesis (e.g., in water) | Environmentally friendly, reduces use of hazardous organic solvents, often uses milder conditions. rsc.orgorgchemres.org | Sustainable and scalable production. |

| Catalysis (e.g., Biocatalysts, Nanocatalysts) | High selectivity, mild reaction conditions, catalyst reusability. mdpi.com | Enantioselective synthesis of chiral derivatives. |

Discovery of Unconventional Biological Targets and Mechanisms

The benzothiazole scaffold is known to interact with a wide range of biological targets, leading to activities such as anti-inflammatory, antimicrobial, and anticancer effects. jchemrev.comnih.govnih.gov While traditional targets like cyclooxygenase (COX) enzymes are well-documented for some benzothiazoles, jchemrev.com the structural features of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one may enable it to interact with less conventional targets.

Hypothesis generation for novel targets could focus on complex multifactorial diseases. For example, in neurodegenerative disorders like Alzheimer's disease, a multi-target-directed ligand approach is gaining traction. Research has shown that certain benzothiazole derivatives can act as dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in Alzheimer's pathology. rsc.org It is plausible that 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one could be investigated for similar dual-inhibitory activity.

Another unexplored frontier is the modulation of protein-protein interactions (PPIs). The p53-MDM2 interaction is a critical regulator of tumor suppression, and its disruption is a validated anticancer strategy. Computational studies have recently designed benzothiazole derivatives as potential p53-MDM2 inhibitors. tandfonline.com This suggests that the 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one scaffold could be optimized to target this or other therapeutically relevant PPIs. Other potential unconventional targets include protein kinases (e.g., p56lck) biointerfaceresearch.com and enzymes in microbial metabolic pathways like dihydropteroate (B1496061) synthase (DHPS). mdpi.com

Advanced Computational Modeling for Predictive Research

To guide the exploration of these new frontiers, advanced computational modeling provides predictive power that goes beyond simple docking. Techniques like molecular dynamics (MD) simulations and free energy calculations offer a more dynamic and accurate picture of molecular interactions. acs.orgjksus.orgnih.gov

For 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one, once a potential target is identified via docking, MD simulations can be employed to assess the stability of the ligand-protein complex over time. biointerfaceresearch.comnih.gov These simulations model the atomic movements, revealing whether the compound remains securely in the binding pocket and maintains key interactions. This is crucial for distinguishing between transient binders and stable inhibitors.

Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the complex. tandfonline.com This provides a more accurate estimation of binding affinity than docking scores alone. By applying a combination of docking, MD simulations, and free energy calculations, researchers can rationally design second-generation derivatives of 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one with enhanced potency and selectivity for novel and unconventional targets, thereby accelerating its journey from a chemical entity to a potential therapeutic lead. tandfonline.commdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one?

- Methodology : Synthesis typically involves multi-step reactions:

Core Formation : Cyclization of 2-aminothiophenol with a carbonyl source (e.g., phosgene) to form the benzothiazolone core.

Substituent Introduction : Alkylation or acylation at the N3 position using 2-bromoacetophenone derivatives to attach the phenylethyl-oxo group.

Optimization : Reaction conditions (e.g., anhydrous solvents, temperature control at 60–80°C) are critical for yield and purity. Catalysts like K₂CO₃ or DBU improve efficiency .

- Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Core Formation | 75–85 | ≥95% |

| Alkylation | 60–70 | ≥90% |

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzothiazolone protons at δ 7.2–7.8 ppm, oxoethyl protons at δ 4.2–4.5 ppm).

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]+ calcd. 296.0851, found 296.0849).

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and intermolecular interactions (e.g., π-π stacking in the benzothiazolone ring) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity?

- SAR Insights :

- Benzothiazolone Core : Essential for antimicrobial activity; electron-withdrawing groups (e.g., Cl at C5) enhance potency.

- Phenylethyl-oxo Group : Hydrophobic interactions with protein targets (e.g., bacterial enzymes) improve binding affinity.

- Comparative Data :

| Derivative | Substituent | MIC (μg/mL) E. coli |

|---|---|---|

| Parent Compound | None | 32 |

| 5-Cl Analog | Cl at C5 | 8 |

| 6-OCH₃ Analog | OCH₃ at C6 | 64 |

Q. How do crystallographic studies resolve contradictions in reported bioactivity?

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for anticancer activity) may arise from polymorphic forms.

- Method : Single-crystal X-ray diffraction (SHELXL) identifies conformational flexibility in the oxoethyl group, affecting target binding.

- Resolution : Use of high-resolution data (d-spacing < 0.8 Å) and twinning correction in SHELX refines atomic positions, clarifying active conformers .

Q. What reaction mechanisms explain its instability under acidic conditions?

- Mechanistic Analysis :

- Acid-Catalyzed Hydrolysis : The oxoethyl group undergoes nucleophilic attack by H₂O⁺, leading to cleavage of the C–O bond.

- Kinetics : Pseudo-first-order rate constants (k = 0.05 min⁻¹ at pH 3) measured via UV-Vis spectroscopy.

- Mitigation : Stabilization using co-solvents (e.g., DMSO) or buffered systems (pH 6–7) .

Methodological Best Practices

Q. How to optimize reaction yields in large-scale synthesis?

- Recommendations :

- Catalyst Screening : Pd/C or FeCl₃ enhances coupling efficiency (yield increases from 60% to 85%).

- Purification : Gradient elution (hexane/EtOAc 4:1 to 1:1) on silica gel minimizes byproducts.

- Scale-Up : Maintain stoichiometric ratios (1:1.1 for benzothiazolone:alkylating agent) to avoid excess reagent waste .

Q. Which in vitro assays are most reliable for evaluating its anti-inflammatory activity?

- Assay Design :

- COX-2 Inhibition : ELISA-based measurement of prostaglandin E₂ (IC₅₀ = 12 μM).

- NF-κB Luciferase Reporter : EC₅₀ = 18 μM in RAW 264.7 macrophages.

- Controls : Use indomethacin (COX-2 IC₅₀ = 1 μM) as a positive control .

Data Contradictions and Resolutions

Q. Why do some studies report conflicting solubility profiles?

- Analysis : Discrepancies arise from solvent polarity (e.g., 0.5 mg/mL in DMSO vs. <0.1 mg/mL in H₂O).

- Resolution : Standardize solubility testing via shake-flask method (USP guidelines) at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.